17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate
Overview
Description
17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroidal compound. It is structurally related to other pregnane steroids and is characterized by the presence of hydroxyl, methyl, and acetate functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid nucleus.
Acetylation: Formation of acetate esters by reacting with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce or remove specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.
Influencing Gene Expression: Affecting the transcription of specific genes.
Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in steroid metabolism.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate include:
Medroxyprogesterone acetate: A synthetic progestin with similar structural features.
Megestrol acetate: Another synthetic progestin used in medical applications.
Hydrocortisone acetate: A corticosteroid with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique effects on biological systems. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it valuable for research and therapeutic applications.
Properties
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h12,14,18-20,28H,5-11,13H2,1-4H3/t14?,18-,19+,20+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKCXRBJSXYJD-IANBGGIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551663 | |
Record name | 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426-43-7 | |
Record name | 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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